1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde 1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1207092-48-5
VCID: VC4999681
InChI: InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
SMILES: CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66

1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

CAS No.: 1207092-48-5

Cat. No.: VC4999681

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde - 1207092-48-5

Specification

CAS No. 1207092-48-5
Molecular Formula C11H9ClN2O
Molecular Weight 220.66
IUPAC Name 5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde
Standard InChI InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Standard InChI Key VXGRWTCBSXEFLM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an imidazole core substituted at positions 1, 4, and 5. The substituents include:

  • 1-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to the imidazole’s nitrogen at position 1.

  • 4-Chloro: A chlorine atom at position 4.

  • 5-Carbaldehyde: A formyl group (-CHO) at position 5.

The molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol. Its SMILES notation is ClC1=C(NC(=C1C=O)C2=CC=C(C=C2)C)N, reflecting the connectivity of substituents .

Tautomerism and Reactivity

Imidazole derivatives exhibit tautomerism due to the mobility of the hydrogen atom between the two nitrogen atoms. For this compound, the 1H-imidazole designation indicates the hydrogen resides on the nitrogen at position 1. The aldehyde group at position 5 enhances electrophilicity, enabling condensation reactions with amines or ketones, as observed in analogous compounds .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 1-(4-methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde is documented, analogous imidazole carbaldehydes are synthesized via Vilsmeier-Haack formylation. For example:

  • Step 1: Methyl pentanimidate undergoes formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (INT-01) .

  • Step 2: Substituent variation (e.g., replacing 2-butyl with 4-methylphenyl) could be achieved using tailored starting materials, though specific conditions remain unexplored .

Spectroscopic Characterization

Key characterization techniques for related compounds include:

  • ¹H NMR: Peaks for aromatic protons (6.8–7.3 ppm), aldehyde proton (9.8–10.2 ppm), and methyl groups (2.3–2.5 ppm) .

  • ¹³C NMR: Signals for carbonyl carbons (190–195 ppm), aromatic carbons (120–140 ppm), and methyl carbons (20–25 ppm) .

  • Mass Spectrometry: Molecular ion peaks at m/z 220.04 (M⁺) and fragments corresponding to loss of Cl (m/z 185) or CHO (m/z 177) .

Table 1: Predicted Physicochemical Properties

PropertyValue
Boiling Point410.9±37.0 °C (Predicted)
Density1.36±0.1 g/cm³ (Predicted)
LogP (Partition Coefficient)2.8 (Estimated)
SolubilitySlightly soluble in DMSO, chloroform

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameSubstituents (Positions)Biological Activity
2-Butyl-4-chloro-5-formylimidazole2-Butyl, 4-Cl, 5-CHOLosartan intermediate
4-Chloro-5-(4-methylphenyl)imidazole-2-carbonitrile4-Cl, 5-(4-methylphenyl), 2-CNFungicidal activity
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamide4-Cl, 5-(4-methylphenyl), 2-CONH₂Unknown

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to introduce the 4-methylphenyl group at position 1.

  • Biological Screening: Testing ACE inhibition, antihypertensive effects, and cytotoxicity.

  • Structural Modifications: Exploring substitutions at position 2 (e.g., alkyl chains) to enhance bioavailability .

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